4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione
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Overview
Description
4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione typically involves the reaction of thioamides with brominating agents. One common method includes the reaction of thioamide with bromine in an organic solvent like chloroform or carbon tetrachloride at room temperature. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as using continuous flow reactors to ensure consistent product quality and yield. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminothiazolidine derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dibromo-1lambda~4~,2-thiazolidine-1,3-dione involves its interaction with various molecular targets. The bromine atoms enhance its electrophilicity, allowing it to react with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the disruption of protein function, which is the basis for its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Thiazolidinedione: Known for its antidiabetic properties, thiazolidinedione activates peroxisome proliferator-activated receptors (PPARs) to improve insulin sensitivity.
Thiazolidinone: Exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness: This distinguishes it from other thiazolidine derivatives that may not have the same level of reactivity or biological activity .
Properties
CAS No. |
61323-61-3 |
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Molecular Formula |
C3H3Br2NO2S |
Molecular Weight |
276.94 g/mol |
IUPAC Name |
4,5-dibromo-1-oxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C3H3Br2NO2S/c4-1-2(5)9(8)6-3(1)7/h1-2H,(H,6,7) |
InChI Key |
LCNXLVYXDAVIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(S(=O)NC1=O)Br)Br |
Origin of Product |
United States |
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